1-Keto Bambuterol
Overview
Description
1-Keto Bambuterol is a chemical compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 g/mol . It is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm . This compound is known for its potential therapeutic applications and is studied for its pharmacological properties.
Preparation Methods
The synthesis of 1-Keto Bambuterol involves several steps, starting from the precursor compounds. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3’,5’-Dihydroxyacetophenone.
Dimethylcarbamoylation: This compound is reacted with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).
Halogenation: The intermediate is then halogenated using bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Final Steps: Further reactions, including hydrolysis and reduction, lead to the formation of this compound.
Industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Keto Bambuterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Keto Bambuterol has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 1-Keto Bambuterol involves its interaction with beta2-adrenergic receptors. Upon binding to these receptors, it stimulates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Comparison with Similar Compounds
1-Keto Bambuterol is compared with other similar compounds such as:
Bambuterol: The parent compound, which is also a long-acting beta2-adrenoceptor agonist.
Terbutaline: A short-acting beta2-adrenoceptor agonist used for similar therapeutic purposes.
Salbutamol: Another beta2-adrenoceptor agonist with a shorter duration of action compared to Bambuterol.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUHQNUVSCRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552838 | |
Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112935-94-1 | |
Record name | C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112935-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Keto Bambuterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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